rel-(1R,5R)-5-((tert-Butoxycarbonyl)amino)-4,4-difluorocycloheptane-1-carboxylic acid
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Overview
Description
rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid: is a synthetic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid typically involves multiple steps, including the introduction of the Boc protecting group, fluorination, and cyclization. The general synthetic route may include:
Protection: Introduction of the Boc group to protect the amine functionality.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: Formation of the cycloheptane ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups such as esters or amides.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the fluorine atoms or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction may yield alcohols.
Scientific Research Applications
rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group may interact with enzymes or receptors, while the fluorine atoms can influence the compound’s reactivity and binding affinity. The cycloheptane ring provides structural rigidity, which can affect the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid
- rac-(1R,4R,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid
Uniqueness
rac-(1R,5R)-5-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid is unique due to the presence of two fluorine atoms and the cycloheptane ring, which distinguish it from other similar compounds
Properties
Molecular Formula |
C13H21F2NO4 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(1R,5R)-4,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-5-4-8(10(17)18)6-7-13(9,14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t8-,9-/m1/s1 |
InChI Key |
OWWIJIWLMHEECC-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CCC1(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CCC1(F)F)C(=O)O |
Origin of Product |
United States |
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